molecular formula C7H5ClFNO3 B3032541 3-Chloro-2-fluoro-5-nitroanisole CAS No. 2181829-18-3

3-Chloro-2-fluoro-5-nitroanisole

Cat. No.: B3032541
CAS No.: 2181829-18-3
M. Wt: 205.57
InChI Key: WQSMAOWDIZHSBT-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-nitroanisole is a halogenated nitroaromatic compound with the molecular formula C₇H₅ClFNO₃ and a molecular weight of 205.57 g/mol . Its structure features a methoxy group (-OCH₃) at position 1, fluorine at position 2, chlorine at position 3, and a nitro group (-NO₂) at position 5 on the benzene ring. The compound is registered under CAS numbers 93601-85-5 and 101403-24-1 . It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

1-chloro-2-fluoro-3-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSMAOWDIZHSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252875
Record name Benzene, 1-chloro-2-fluoro-3-methoxy-5-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2181829-18-3
Record name Benzene, 1-chloro-2-fluoro-3-methoxy-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2181829-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2-fluoro-3-methoxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-nitroanisole typically involves multi-step reactions starting from anisole. The process includes:

    Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Halogenation: The nitrated anisole is then subjected to halogenation reactions to introduce chlorine and fluorine atoms. This can be achieved using reagents like chlorine gas and fluorine-containing compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-nitroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 3-Chloro-2-fluoro-5-aminoanisole.

    Oxidation: Formation of 3-Chloro-2-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

3-Chloro-2-fluoro-5-nitroanisole is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-nitroanisole involves its interaction with various molecular targets. The electron-withdrawing groups (chlorine, fluorine, and nitro) influence its reactivity and interaction with enzymes and receptors. These interactions can modulate biological pathways, making it a valuable compound in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-chloro-2-fluoro-5-nitroanisole to other halogenated nitroanisoles are critical for understanding its unique properties. Below is a detailed comparison:

Structural and Physical Properties

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound 3-Cl, 2-F, 5-NO₂, 1-OCH₃ C₇H₅ClFNO₃ 205.57 93601-85-5 High polarity due to electron-withdrawing groups
5-Fluoro-2-nitroanisole 2-NO₂, 5-F, 1-OCH₃ C₇H₆FNO₃ 171.12 448-19-1 Lower molecular weight; simpler substituent arrangement
2-Chloro-5-nitroanisole 2-Cl, 5-NO₂, 1-OCH₃ C₇H₆ClNO₃ 187.57 (calculated) 1009-36-5 Lacks fluorine; reduced halogen diversity
3-Chloro-5-fluoroanisole 3-Cl, 5-F, 1-OCH₃ C₇H₆ClFO₂ 176.45 (calculated) 202925-08-4 No nitro group; lower reactivity
2-Chloro-4-fluoro-5-nitroanisole 2-Cl, 4-F, 5-NO₂, 1-OCH₃ C₇H₅ClFNO₃ 205.57 84478-76-2 Isomeric differences alter dipole moment

Spectroscopic and Stability Insights

  • Spectroscopic Profiles : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline) reveal that substituent positions significantly influence infrared (IR) and nuclear magnetic resonance (NMR) spectra. For instance, fluorine’s strong electronegativity in this compound causes distinct deshielding in ¹⁹F NMR .
  • Thermal Stability : Halogenated nitroanisoles generally exhibit lower thermal stability due to nitro group decomposition. However, the fluorine atom in this compound may mitigate this by enhancing resonance stabilization .

Research Findings and Industrial Relevance

  • Synthetic Routes : Efficient synthesis of this compound often involves Friedel-Crafts alkylation followed by nitration and halogenation, similar to methods used for 2-chloro-4-fluoro-5-nitroanisole .
  • Safety Considerations : Like other nitroaromatics, this compound requires careful handling (e.g., UN 3265 classification for corrosive liquids) .
  • Market Availability : Suppliers such as TCI Chemicals and Avocado Research Chemicals offer derivatives like 3-chloro-5-fluoroanisole and 3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride, highlighting industrial demand for multifunctional halogenated aromatics .

Biological Activity

3-Chloro-2-fluoro-5-nitroanisole (CFNA) is an organic compound with the molecular formula C₇H₅ClFNO₃ and a molecular weight of 205.57 g/mol. It is a derivative of anisole, characterized by the substitution of the methoxy group with chlorine, fluorine, and nitro groups. This unique structure enhances its reactivity and potential interactions with various biological targets, making it significant in both chemical synthesis and biological research.

The biological activity of CFNA is largely influenced by its electron-withdrawing groups (chlorine, fluorine, and nitro). These groups enhance its reactivity towards biological molecules, including enzymes and receptors. Such interactions can modulate various biochemical pathways, which may lead to therapeutic applications or toxicity profiles. Research indicates that CFNA can inhibit certain enzyme activities, potentially affecting metabolic pathways in target organisms.

Interaction Studies

Studies have shown that CFNA interacts with several biological targets:

  • Enzymatic Inhibition : CFNA has been observed to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes suggests potential implications for drug metabolism and toxicity.
  • Receptor Binding : The compound's structural components allow it to bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.

Toxicity Assessments

Toxicity studies have been conducted using model organisms such as Tetrahymena and Arabidopsis thaliana. These studies assess the compound's effects on growth and survival:

OrganismObserved EffectsConcentration (mg/L)
TetrahymenaInhibition of growth at high concentrations10.00
Arabidopsis thalianaReduced fresh weight and fruit weight0.01 - 10

These findings indicate that CFNA exhibits varying degrees of toxicity depending on the concentration and organism tested.

Case Study 1: Enzymatic Activity Inhibition

In a study focused on the inhibition of the PI3K/AKT pathway, CFNA was shown to downregulate cyclin D1 expression in human leukemic cells. This suggests that CFNA could play a role in cancer therapy by modulating cell proliferation pathways .

Case Study 2: Herbicidal Activity

CFNA has also been evaluated for its herbicidal properties against various plant species. Preliminary screening indicated that it could affect the growth of Arabidopsis thaliana, demonstrating herbicidal potential at lower application rates compared to traditional herbicides .

Comparative Analysis with Similar Compounds

To better understand CFNA's unique properties, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
3-Chloro-2-fluoroanisoleLacks nitro group; reduced reactivityLower enzymatic inhibition
2-Fluoro-5-nitroanisoleLacks chlorine; affects receptor bindingDifferent binding profile
3-Chloro-5-nitroanisoleLacks fluorine; alters chemical behaviorVaries in toxicity

CFNA's combination of chlorine, fluorine, and nitro groups enhances its reactivity compared to these similar compounds, making it a valuable intermediate in organic synthesis and research applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-fluoro-5-nitroanisole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration of a pre-chlorinated and fluorinated anisole derivative. Key parameters include:

  • Nitration conditions : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like sulfonation or over-nitration .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) can isolate the product. Yield optimization requires monitoring reaction progression via TLC or HPLC .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., nitro group resonance at δ 8.2–8.5 ppm) and HRMS (expected molecular ion at m/z 235.58 for C₇H₄ClFNO₃) .

Q. How can researchers distinguish this compound from structural isomers using spectroscopic methods?

  • Methodological Answer :

  • NMR : The unique coupling patterns of fluorine (¹⁹F NMR, δ -110 to -120 ppm for aromatic F) and chlorine (³⁵Cl isotopic splitting in MS) differentiate positional isomers .
  • IR Spectroscopy : Nitro group absorption at ~1520 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ provide additional confirmation .
  • HPLC Retention Times : Reverse-phase C18 columns (acetonitrile/water gradient) can separate isomers based on polarity differences caused by substituent positions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Hydrolytic stability tests (aqueous buffers at pH 2–12, 25°C) reveal rapid decomposition in alkaline conditions (pH >10) due to methoxy group cleavage. Neutral or acidic conditions are preferred for storage .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F, NO₂) influence the electrophilic substitution reactivity of this compound?

  • Methodological Answer :

  • Directing Effects : Nitro (-NO₂) and chloro (-Cl) groups are meta-directing, while fluorine (-F) is ortho/para-directing. Computational DFT studies (e.g., Gaussian09) can map electron density to predict regioselectivity in further substitutions .
  • Kinetic Studies : Competitive reactions with bromine or iodonium salts under controlled conditions reveal relative activation energies for substitution at available positions .

Q. What computational models predict the reaction pathways for nitro group reduction in this compound?

  • Methodological Answer :

  • DFT Simulations : Model transition states for catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Sn/HCl). Predict intermediates like hydroxylamines or amines using software (e.g., ORCA) .
  • Experimental Validation : Compare simulated activation energies with experimental kinetics (Arrhenius plots) from controlled reductions monitored by in situ FTIR .

Q. How can researchers resolve contradictions in reported nitration yields of halogenated anisoles?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare literature data (e.g., solvent polarity, catalyst loading) using statistical tools (ANOVA) to identify outliers .
  • Controlled Replication : Reproduce conflicting protocols (e.g., HNO₃ concentration, reaction time) while tracking intermediates via LC-MS to pinpoint yield-limiting steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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